Tropinone

Beschreibung

Significance of Tropinone in Alkaloid Chemistry and Natural Product Synthesis

This compound is a crucial intermediate in the synthesis of a wide array of tropane (B1204802) alkaloids, a class of plant secondary metabolites known for their diverse pharmacological activities chemicalbook.comwikipedia.orgacs.orgnih.gov. These alkaloids, which all share the fundamental tropane core structure, include medicinally important compounds such as atropine, scopolamine (B1681570), and cocaine chemicalbook.comwikipedia.orgnih.govresearchgate.netnih.gov. The ability to efficiently synthesize this compound is therefore paramount for accessing these natural products and their derivatives, which find applications in pharmaceutical, agricultural, and chemical industries chemicalbook.com. For instance, this compound derivatives are utilized in the manufacture of flavors, fragrances, dyes, and polymers chemicalbook.com. The elucidation of biosynthetic pathways for tropane alkaloids and the development of synthetic routes to this compound have significantly advanced the field of natural product chemistry acs.orgrsc.org.

Historical Context of this compound Synthesis

The synthesis of this compound has a rich history marked by two landmark achievements that profoundly influenced organic chemistry.

A pivotal moment in organic synthesis occurred in 1917 with Sir Robert Robinson's development of a remarkably simple and efficient synthesis of this compound wikipedia.orgchemicalbook.comchemicalbook.comresearchgate.netbris.ac.uklkouniv.ac.in. This "one-pot" synthesis is celebrated as a classic in total synthesis due to its elegance and biomimetic nature wikipedia.orgchemicalbook.comresearchgate.netrsc.orgvkentertainment.net. Robinson's method involved the condensation of succinaldehyde (B1195056), methylamine (B109427), and acetone (B3395972) dicarboxylic acid (or even acetone) in an aqueous solution wikipedia.orgchemicalbook.comchemicalbook.comprinceton.edu. The initial yield of this reaction was 17%, which was later improved to exceed 90% with subsequent refinements wikipedia.orgchemicalbook.comchemicalbook.com. This multicomponent domino process involved inter- and intramolecular Mannich reactions, demonstrating a highly efficient cascade transformation wikipedia.orgresearchgate.net.

Robinson's synthesis was revolutionary, predating the formalization of retrosynthetic analysis by decades researchgate.netprinceton.edujrfglobal.com. His innovative approach involved an "imaginary hydrolysis" of the this compound molecule, conceptually breaking it down into three simpler, readily available starting materials: succinaldehyde, methylamine, and acetone (or acetone dicarboxylic acid) princeton.edujrfglobal.com. This analytical foresight suggested a direct and convergent synthetic pathway, which was a powerful conceptual leap in the design of complex molecule syntheses researchgate.netprinceton.edu. This ability to simplify a complex target into readily accessible precursors laid a foundational stone for modern retrosynthetic thinking.

The true brilliance of Robinson's synthesis lay in its biomimetic design, making it the first example of a synthetic route explicitly designed to imitate a biosynthetic pathway wikipedia.orgrsc.orgchemicalbook.comresearchgate.netbris.ac.ukbioengineer.orgengineering.org.cnresearchgate.net. Robinson recognized that the simple building blocks he used—succinaldehyde, methylamine, and acetone dicarboxylic acid—mirrored the precursors utilized by living organisms in the natural biosynthesis of tropane alkaloids wikipedia.orgchemicalbook.comengineering.org.cn. The reaction itself, a cascade of Mannich reactions, mimicked the step-wise formation of the bicyclic tropane skeleton in nature wikipedia.orgresearchgate.netengineering.org.cn. This approach not only offered a highly efficient laboratory synthesis but also provided insights into the chemical logic underlying natural product biosynthesis engineering.org.cn.

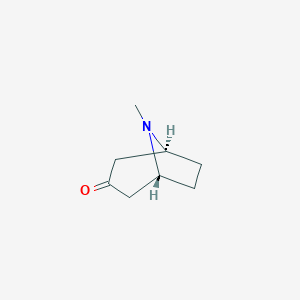

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLDOJGLXJCSE-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-24-1 | |

| Record name | Tropinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TROPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tropinone and Its Analogs

Classical Total Synthesis Approaches

Robinson's One-Pot Condensation Reaction

Mechanistic Elucidation of the Double Mannich Reaction

Role of pH and Buffering in Reaction Yields

The Robinson one-pot synthesis of tropinone involves the condensation of succinaldehyde (B1195056) (PubChem CID: 10984), methylamine (B109427) (PubChem CID: 633), and acetonedicarboxylic acid (PubChem CID: 10978) wikipedia.orgbloomtechz.com. The success and efficiency of this reaction are profoundly influenced by the pH and buffering conditions of the reaction mixture. Early investigations into the Robinson synthesis highlighted that maintaining specific pH levels is crucial for achieving high yields knaw.nlresearchgate.net.

Studies have shown that optimal yields for this compound synthesis are obtained within a narrow pH range, often cited between pH 5 and 7 researchgate.netorientjchem.orgmdma.ch. For instance, Schöpf and Lehmann demonstrated that conducting the reaction in an appropriately buffered solution at pH 3-11, specifically around 20°-25°C, could lead to good yields knaw.nl. Research findings indicate that the yield can peak at approximately 80% at pH 5, with yields remaining above 60% across a broader pH range of 3-11 mdma.ch.

The presence of buffering agents is critical to prevent significant pH fluctuations that can arise during the reaction, especially due to the consumption or production of acidic or basic species researchgate.net. For example, the calcium salt of acetonedicarboxylic acid can act as a buffer, contributing to higher yields by maintaining a "physiological pH" wikipedia.org. Without proper buffering, the pH of the reaction can shift considerably, negatively impacting product formation researchgate.net. Acetone (B3395972) dicarboxylic acid itself is unstable and must be used promptly, or more conveniently, its dimethyl or diethyl esters can be employed as intermediates knaw.nl.

Table 1: Influence of pH on this compound Synthesis Yields

| pH Range | Reported Yield (%) | Key Observations | Source |

| 5-7 | Highest | Optimal conditions for 2-CMT synthesis (analogy to this compound) | researchgate.net |

| ~7 | 70-85 | Achieved with dicarboxylic acetone | orientjchem.org |

| 5 | ~80 | Peak yield in a buffered solution | mdma.ch |

| 3-11 | >60 | Good yields maintained over a broad range | mdma.ch |

Yield Enhancements and Optimization Strategies

The initial yield of Robinson's this compound synthesis was reported to be around 17% wikipedia.org. However, through subsequent improvements and optimization strategies, yields have been significantly enhanced, exceeding 90% in some cases wikipedia.org.

Key strategies for yield enhancement include:

Choice of Reactants : The use of acetonedicarboxylic acid (PubChem CID: 10978) or its esters as the "synthetic equivalent" for acetone (PubChem CID: 177) is crucial. Unlike acetone, the 1,3-dicarboxylic acid groups in acetonedicarboxylic acid act as "activating groups," facilitating the ring-forming reactions and leading to substantially higher yields wikipedia.orgorientjchem.org. Early reports indicated that using calcium dicarboxylic acetone or ethyl dicarboxylic acetone under acidic conditions improved yields up to 40%, with further improvements to 70-85% when conducted at pH 7 with dicarboxylic acetone orientjchem.org.

Precise Control of Reaction Conditions : Factors such as temperature, pH (as discussed above), and reactant concentrations must be meticulously monitored and controlled bloomtechz.com. Maintaining optimal temperature, typically around 20°-25°C, is also important for maximizing yields knaw.nl.

Catalyst and Specialized Equipment : The judicious use of catalysts and specialized equipment, such as temperature-controlled reactors, can further enhance the efficiency and selectivity of the synthesis, ensuring scalability and effectiveness bloomtechz.com.

Biomimetic Approach : Robinson's synthesis is considered a classic example of a biomimetic or biogenetic-type synthesis, utilizing simple building blocks in a one-pot tandem reaction, which inherently contributes to its efficiency and high yield potential when optimized wikipedia.org.

Modern Synthetic Approaches to this compound and Derivatives

Modern synthetic methodologies for this compound and its derivatives often focus on achieving greater control over stereochemistry and exploring alternative, more efficient reaction pathways.

Enantioselective Synthesis of this compound and its Derivatives

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is highly desirable for this compound derivatives due to their biological significance. This compound itself is achiral, but its derivatives, particularly those with modifications at C-2, C-6, or C-7, can be chiral.

Chiral lithium amides have emerged as powerful reagents for achieving enantioselective transformations of this compound. The lithium enolate of this compound (PubChem CID: Not Found, intermediate) can react with alkyl chloroformates to yield 6-N-carboalkoxy-N-methyl-2-cycloheptenones (PubChem CID: Not Found, general class) cdnsciencepub.com. This reaction can be made enantioselective, achieving up to 95% enantiomeric excess (ee), by employing chiral lithium amides derived from optically pure amines for the deprotonation of this compound cdnsciencepub.com.

The enantioselectivity of this deprotonation-ring opening sequence is significantly influenced by the presence of various additives. Additives such as lithium chloride (LiCl, PubChem CID: 24900), lithium bromide (LiBr, PubChem CID: 24901), lithium fluoride (B91410) (LiF, PubChem CID: 24902), lithium perchlorate (B79767) (LiClO4, PubChem CID: 24903), cerium(III) chloride (CeCl3, PubChem CID: 24904), zinc chloride (ZnCl2, PubChem CID: 24905), lithium hydroxide (B78521) (LiOH, PubChem CID: 24906), tetramethylethylenediamine (TMEDA, PubChem CID: 11504), hexamethylphosphoramide (B148902) (HMPA, PubChem CID: 11330), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU, PubChem CID: 11456) can have varying effects on enantioselectivity, ranging from slight to very substantial, depending on the specific chiral amide-additive combination cdnsciencepub.com. For instance, the addition of one equivalent of LiCl has been shown to greatly increase the enantioselectivity of this compound deprotonation with certain lithium amides cdnsciencepub.com.

While direct information on asymmetric induction in C-alkylation of enamines specifically for this compound was not extensively detailed in the provided search results, this is a known strategy in organic synthesis for creating new chiral centers. Enamines (PubChem CID: Not Found, general class) are versatile intermediates for C-alkylation reactions. Asymmetric induction in such reactions typically involves the use of chiral auxiliaries, chiral catalysts, or chiral reagents to direct the formation of one enantiomer over the other during the alkylation step. For this compound derivatives, this would involve forming a chiral enamine intermediate from this compound, followed by an enantioselective alkylation to introduce a new chiral center at a carbon adjacent to the nitrogen or carbonyl group.

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure compounds from racemic mixtures. This technique leverages the inherent stereoselectivity of enzymes to selectively transform or degrade one enantiomer, leaving the other untouched or in a different form that can be separated.

For this compound derivatives, enzymatic resolution can be applied to racemic mixtures of chiral tropane (B1204802) compounds. While this compound itself is achiral, its reduction products, tropine (B42219) (PubChem CID: 120-29-6) and pseudotropine (PubChem CID: 135-97-7), are chiral alcohols wikipedia.org. Plants contain NADPH-dependent reductase enzymes, specifically this compound reductase I (TRI) and this compound reductase II (TRII), which catalyze the reduction of this compound wikipedia.org. TRI primarily produces tropine, while TRII produces pseudotropine wikipedia.org. The higher activity of TRI typically leads to a greater proportion of tropine wikipedia.org.

Biotechnological approaches have focused on enhancing tropane alkaloid production through metabolic engineering, including the overexpression of enzymes like this compound reductase I (TRI) frontiersin.orgnih.gov. For example, overexpression of the Datura stramonium TRI gene in Atropa belladonna hairy root cultures significantly increased TRI activity and tropine production frontiersin.org. This demonstrates the potential of enzymatic methods, not just for resolution of existing racemates, but also for stereoselective synthesis of chiral tropane derivatives directly from achiral precursors like this compound.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme Name | Function | PubChem CID (if available) | Source |

| This compound Reductase I (TRI) | Catalyzes this compound reduction to yield tropine | Not available | wikipedia.orgfrontiersin.org |

| This compound Reductase II (TRII) | Catalyzes this compound reduction to yield pseudotropine | Not available | wikipedia.org |

| AbPYKS | Catalyzes formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Not available | nih.gov |

| AbCYP82M3 | Catalyzes this compound formation from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Not available | nih.gov |

Asymmetric Induction in C-Alkylation of Enamines

Cascade Cyclizations and Multicomponent Reactions

The pioneering work of Sir Robert Robinson in 1917 marked a significant milestone in organic synthesis with his biomimetic, one-pot synthesis of this compound. wikipedia.orgnih.govfishersci.atfishersci.nowikidata.orgthegoodscentscompany.comnih.govenergy.gov This landmark achievement utilized a multicomponent domino process involving inter- and intramolecular Mannich steps. nih.govfishersci.at The reaction combined succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone) in a single reaction vessel. wikipedia.orgnih.govwikidata.org

Robinson's synthesis is a classic example of a cascade reaction, also known as a domino or tandem reaction, where at least two consecutive reactions occur without the need for isolating intermediates. thegoodscentscompany.com This approach significantly enhances atom economy and reduces waste, time, and labor compared to multi-step syntheses. fishersci.nowikidata.org Initially, the synthesis achieved a 17% yield, which was later improved to exceed 90% through subsequent modifications. wikipedia.org

The core principle of multicomponent reactions (MCRs) lies in combining three or more readily accessible components in a single pot to generate a product that incorporates most of the atoms from the starting materials. fishersci.nowikidata.org This "one-pot" efficiency is a hallmark of green chemistry and has become a powerful tool in the rapid assembly of molecular diversity, particularly in drug discovery. fishersci.no

The key reactants and conditions for the Robinson this compound synthesis are summarized in Table 1.

Table 1: Key Components and Conditions for Robinson this compound Synthesis

| Component | Role in Reaction |

| Succinaldehyde | Carbonyl component |

| Methylamine | Amine component |

| Acetonedicarboxylic acid | Dicarbonyl component |

| Conditions | Aqueous solution, room temperature |

| Yield (initial/improved) | 17% / >90% wikipedia.org |

Strategies for Functionalized this compound Derivatives

The this compound scaffold is highly versatile, serving as a building block for a wide array of complex molecules, including various alkaloids and pharmaceutical intermediates. uni.lu Strategies for synthesizing functionalized this compound derivatives aim to introduce diverse chemical functionalities onto this core structure, enabling the exploration of new compounds with varied properties. These strategies often involve ionic reactions, cycloadditions, and transition metal-mediated processes. nih.govthegoodscentscompany.com

While the classical Robinson synthesis is highly efficient for the core this compound structure, its scope can be limited for certain functionalizations, such as the direct preparation of N-arylated tropane derivatives. thegoodscentscompany.com To overcome these limitations, researchers have explored alternative and complementary approaches. For instance, radical-based methods have emerged as a mild and flexible route to N-arylated tropane derivatives and allow for modifications to the substitution pattern at position 3 of the tropane skeleton. thegoodscentscompany.com Additionally, gold-catalyzed oxidative ring expansion of alkynyl quinols represents a novel strategy for synthesizing functionalized tropone (B1200060) derivatives, which can be adapted for this compound scaffolds. fishersci.ca The development of enantioselective syntheses is also a critical aspect, particularly for the production of biologically active cocaine analogues. americanelements.comnih.gov

Synthesis of 2-Carbomethoxy-3-tropinone (B7910268) Derivatives

2-Carbomethoxy-3-tropinone (2-CMT) is a pivotal intermediate in the synthesis of cocaine and its analogues. nih.govwikipedia.orgfishersci.canih.govmetabolomicsworkbench.org Its synthesis is a key step in accessing a range of tropane-based compounds with diverse pharmacological activities. uni.lu

One common synthetic route for 2-CMT involves the methanolysis of 1,3-acetonedicarboxylate anhydride, followed by a reaction with methylamine and succinaldehyde. wikipedia.orgwikipedia.org This multi-step sequence effectively constructs the this compound core with the carbomethoxy group already incorporated.

A modification of the classical Willstätter synthesis provides another route to functionalized 2-carbomethoxy-3-tropinones. This approach utilizes a Mannich-type cyclization of acetonedicarboxylic acid monomethyl ester with methylamine hydrochloride and 2-methoxysuccindialdehyde in a citrate (B86180) buffer solution. americanelements.com This method has been shown to yield 6- and 7-substituted 2-carbomethoxy-3-tropinones with approximate yields of 64%. americanelements.com

Furthermore, 2-CMT can be synthesized from this compound itself through a reaction with dimethyl carbonate. nih.gov This highlights the possibility of functionalizing the pre-formed this compound scaffold. In the context of biosynthesis, 2-carbomethoxy-3-tropinone is believed to be an intermediate that undergoes reduction to methyl ecgonine, which is subsequently esterified with benzoic acid to form cocaine. fishersci.ca The ability to achieve optical resolution of (RS)-2-carbomethoxy-3-tropinone is also crucial for synthesizing optically active cocaine analogues. nih.gov

The various synthetic approaches to 2-Carbomethoxy-3-tropinone derivatives are summarized in Table 2.

Table 2: Synthetic Routes for 2-Carbomethoxy-3-tropinone Derivatives

| Starting Materials | Reagents/Conditions | Products | Yield (Approximate) | References |

| 1,3-Acetonedicarboxylate anhydride | Methanolysis, then Methylamine, Succinaldehyde | 2-Carbomethoxy-3-tropinone | Not specified | wikipedia.orgwikipedia.org |

| Acetonedicarboxylic acid monomethyl ester | Methylamine hydrochloride, 2-Methoxysuccindialdehyde, Citrate buffer solution | 6- and 7-substituted 2-Carbomethoxy-3-tropinones | 64% | americanelements.com |

| This compound | Dimethyl carbonate | 2-Carbomethoxy-3-tropinone | Not specified | nih.gov |

Biosynthesis of Tropinone and Tropane Alkaloids

Enzymatic Pathways and Key Intermediates

The biosynthesis of tropinone and subsequently, tropane (B1204802) alkaloids, involves a series of enzymatic steps that begin with the recruitment of specific amino acids from primary metabolism mdpi.comnih.goviastate.eduresearchgate.netontosight.ai. This pathway leads to the formation of an initial nitrogen-containing heterocyclic ring, which then proceeds to form the second ring characteristic of the tropane skeleton iastate.edu.

Role of Ornithine and Phenylalanine as Precursors

The primary amino acid precursors for the tropane ring system are L-ornithine and L-arginine, which are interconvertible via a pyrroline-5-carboxylate intermediate mdpi.comnih.goviastate.eduresearchgate.netbohrium.comfrontiersin.orgthieme-connect.com. These amino acids are diverted from primary metabolism to initiate the formation of the nitrogen-containing ring mdpi.comiastate.edu. Feeding studies using labeled ornithine have confirmed its role as a precursor in tropane biosynthesis in Solanaceae plants nih.govthieme-connect.com. Phenylalanine, another amino acid, plays a crucial role in the biosynthesis of the side chain of certain tropane alkaloids, such as phenyllactic acid, which is then esterified with tropine (B42219) to form littorine (B1216117), a precursor to hyoscyamine (B1674123) and scopolamine (B1681570) researchgate.netmdpi.commsu.eduontosight.aiimperial.ac.uknih.gov.

Putrescine N-Methyltransferase (PMT) and N-Methylputrescine Oxidase (MPO)

A key early step in tropane alkaloid biosynthesis involves the formation of putrescine from ornithine or arginine mdpi.comnih.goviastate.eduresearchgate.netbohrium.comfrontiersin.org. Putrescine is then methylated by the enzyme putrescine N-methyltransferase (PMT; EC 2.1.1.53) to yield N-methylputrescine mdpi.comnih.goviastate.eduresearchgate.netbohrium.comfrontiersin.orgresearchgate.netnih.govresearchgate.net. PMT is an S-adenosylmethionine (SAM)-dependent methyltransferase and is considered a committed enzyme in the pathway, with its activity being a rate-limiting step in some contexts mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov. Subsequently, N-methylputrescine is oxidatively deaminated by N-methylputrescine oxidase (MPO; EC 1.4.3.6) to produce 4-methylaminobutanal mdpi.comnih.goviastate.eduresearchgate.net. This aldehyde then spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation, which serves as the first ring in the bicyclic tropane skeleton and a central intermediate for various tropane alkaloids mdpi.comnih.goviastate.eduresearchgate.net.

Atypical Polyketide Synthase (PYKS) Mediated Formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid

The formation of the second ring of the tropane skeleton involves an unusual enzymatic step catalyzed by an atypical type III polyketide synthase (PKS) nih.govacs.orgdoaj.orgnih.govmdpi.comresearchgate.net. In Atropa belladonna, this enzyme, designated AbPYKS, catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid nih.govnih.govmdpi.com. This reaction is considered non-canonical because AbPYKS directly utilizes the unconjugated N-methyl-Δ1-pyrrolinium cation as a starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation, a mechanism distinct from other known polyketide synthases that typically require a coenzyme A attached to their starter substrates nih.govacs.orgnih.govresearchgate.net.

Cytochrome P450 (AbCYP82M3) Catalysis in this compound Formation

Following the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, the subsequent cyclization to yield this compound is mediated by a cytochrome P450 enzyme nih.govacs.orgdoaj.orgnih.govmdpi.comresearchgate.net. In Atropa belladonna, this enzyme is identified as AbCYP82M3 nih.govnih.govfrontiersin.orgmdpi.comresearchgate.netpnas.org. AbCYP82M3 catalyzes the formation of the second ring of the tropane skeleton, completing the characteristic 8-azabicyclo[3.2.1]octane core structure of this compound nih.govacs.orgnih.gov. Silencing of both AbPYKS and AbCYP82M3 has been shown to reduce tropane levels in A. belladonna, confirming their crucial roles in this compound biosynthesis nih.govnih.govresearchgate.net.

This compound Reductase (TR) Enzymes

This compound serves as a central intermediate and a branching point in the biosynthesis of various tropane alkaloids nih.govresearchgate.netoup.comwikipedia.orgfrontiersin.org. The reduction of this compound is catalyzed by NADPH-dependent reductase enzymes known as this compound reductases (TRs) mdpi.comwikipedia.orgthieme-connect.com. In Solanaceae plants, two main types of TR enzymes exist: this compound reductase I (TRI) and this compound reductase II (TRII) mdpi.comresearchgate.netbohrium.commdpi.comnih.govresearchgate.netoup.comwikipedia.orgfrontiersin.orgthieme-connect.compnas.orgnih.govresearchgate.netfrontiersin.org. These enzymes share significant amino acid sequence similarity and are believed to have evolved from a common ancestor, possibly through a gene duplication event mdpi.compnas.org. They differ in the stereospecificity of their reduction products, directing the metabolic flux towards different classes of tropane alkaloids mdpi.comnih.govoup.comwikipedia.orgfrontiersin.orgthieme-connect.compnas.orgfrontiersin.org.

This compound Reductase I (TRI) is responsible for the stereospecific reduction of the 3-keto function of this compound to yield tropine (3α-tropanol) mdpi.commdpi.comontosight.ainih.govresearchgate.netoup.comwikipedia.orgfrontiersin.orgthieme-connect.compnas.orgnih.govresearchgate.netfrontiersin.org. Tropine is a crucial precursor for the biosynthesis of a wide range of esterified tropane alkaloids, including medicinally important compounds like hyoscyamine and scopolamine mdpi.commdpi.comontosight.ainih.govoup.comwikipedia.orgfrontiersin.orgthieme-connect.compnas.orgnih.govfrontiersin.org. TRI typically exhibits a significantly higher activity compared to TRII, meaning that the majority of this compound reduction is directed towards tropine formation in many tropane alkaloid-producing plants wikipedia.org. Overexpression of TRI has been shown to increase the levels of tropine-derived alkaloids such as hyoscyamine and scopolamine in plant root cultures oup.comfrontiersin.orgfrontiersin.org.

Stereospecificity and Metabolic Flux Regulation by TRs

The metabolic fate of this compound is precisely regulated by the stereospecific actions of two distinct this compound reductases: this compound Reductase I (TRI, EC 1.1.1.206) and this compound Reductase II (TRII, EC 1.1.1.236). Both enzymes utilize this compound as a common substrate but yield different stereoisomeric products. TRI specifically reduces this compound to tropine, which possesses a 3α-hydroxyl group, serving as the direct precursor for hyoscyamine and scopolamine biosynthesis nih.gov. In contrast, TRII reduces this compound to pseudotropine, characterized by its 3β-hydroxyl configuration, which is channeled towards the synthesis of calystegines nih.gov.

Subsequent Steps to Major Tropane Alkaloids (Hyoscyamine, Scopolamine, Cocaine)

Following the formation of this compound, the biosynthetic pathways diverge to produce various tropane alkaloids.

Hyoscyamine and Scopolamine: After this compound is formed, this compound Reductase I (TRI) reduces it to tropine wikipedia.orgfishersci.senih.gov. Tropine then condenses with phenylalanine-derived phenyllactate to form littorine wikipedia.org. A key step in this pathway is the intramolecular rearrangement of littorine to hyoscyamine aldehyde, a reaction catalyzed by a cytochrome P450 enzyme, CYP80F1, which is subsequently reduced to hyoscyamine wikipedia.orgwikipedia.orgfishersci.se. The final step in the biosynthesis of scopolamine from hyoscyamine is catalyzed by Hyoscyamine 6β-hydroxylase (H6H, EC 1.14.11.11). H6H is a bifunctional 2-oxoglutarate-dependent dioxygenase that performs two distinct reactions: first, the hydroxylation of L-hyoscyamine to 6β-hydroxyhyoscyamine, and second, the subsequent epoxidation of 6β-hydroxyhyoscyamine to scopolamine wikipedia.orgfishersci.senih.gov.

Cocaine: The biosynthesis of cocaine shares common early precursors with hyoscyamine and scopolamine, originating from the N-methyl-Δ1-pyrrolinium cation wikipedia.orgchemicalbook.comnih.gov. However, the pathway to cocaine diverges after the formation of this compound or a related tropane precursor. Subsequent steps involve different esterification reactions with benzoic acid and the formation of methylecgonone, leading to the complex structure of cocaine wikipedia.orgchemicalbook.com. The detailed enzymatic steps and regulatory mechanisms specific to cocaine biosynthesis are less comprehensively understood compared to the pathways leading to hyoscyamine and scopolamine wikipedia.org.

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of tropane alkaloids is a highly regulated biochemical cascade, controlled at both the genetic and molecular levels. This intricate regulation ensures the appropriate production and accumulation of these specialized metabolites within the plant, responding to developmental cues and environmental stimuli wikipedia.orgnih.gov.

Gene Expression Analysis (e.g., TR1, TR2, PMT, H6H)

Gene expression analysis provides crucial insights into the regulation of tropane alkaloid biosynthesis. Studies often focus on key enzyme-encoding genes such as putrescine N-methyltransferase (PMT), this compound reductase I (TR1), this compound reductase II (TR2), and hyoscyamine 6β-hydroxylase (H6H) nih.gov.

PMT catalyzes the N-methylation of putrescine, representing the first committed step in the tropane alkaloid pathway and significantly influencing metabolic flux guidetopharmacology.orgfishersci.at. The expression of TR1 and TR2 genes is pivotal in determining the ratio of tropine to pseudotropine, thereby shaping the downstream alkaloid profile nih.gov. H6H gene expression is particularly critical for the conversion of hyoscyamine to scopolamine, and its upregulation has been shown to enhance scopolamine production fishersci.at.

Quantitative real-time PCR (qRT-PCR) is a common technique used to assess the expression levels of these genes in various plant tissues or under different experimental conditions. For example, treatment with methyl jasmonate (MJ), a plant growth regulator, has been observed to significantly increase the expression of PMT, TR1, TR2, and H6H genes in Datura stramonium, leading to augmented levels of tropane alkaloids. In a study on D. stramonium, MJ treatment at 150 µM led to a substantial upregulation of PMT, TR1, and H6H genes in root samples, correlating with higher concentrations of scopolamine and hyoscyamine. Furthermore, gene expression in roots increased up to 34-fold with MJ treatment, while in leaves, it increased up to 2.5-fold.

Table 1: Fold Change in Gene Expression in Datura stramonium Roots and Leaves with Methyl Jasmonate (MJ) Treatment

| Gene | Tissue | Fold Change (compared to control) |

| PMT, TR1, H6H | Roots (150 µM MJ) | Upregulated significantly |

| PMT, TR1, TR2, H6H | Roots (MJ treatment) | Up to 34-fold increase |

| PMT, TR1, TR2, H6H | Leaves (MJ treatment) | Up to 2.5-fold increase |

Tissue-Specific Localization of Biosynthesis (e.g., Roots vs. Aerial Parts)

The biosynthesis of tropane alkaloids is predominantly localized to specific plant tissues, primarily the roots of Solanaceae species wikipedia.orgnih.govfishersci.at. Enzymes such as PMT, TRI, TRII, and H6H exhibit preferential or exclusive expression in root tissues wikipedia.orgnih.gov. Immunohistochemical studies have precisely localized H6H, the enzyme responsible for converting hyoscyamine to scopolamine, to the pericycle cells of young roots in scopolamine-producing plants wikipedia.org.

Once synthesized in the roots, these alkaloids are subsequently transported to the aerial parts of the plant, including leaves, stems, and flowers, for storage wikipedia.orgfishersci.at. This transport is generally believed to occur via the xylem wikipedia.org. While roots are the primary site of biosynthesis, some studies suggest that in certain species, H6H can also be highly expressed in leaves, enabling the conversion of hyoscyamine to scopolamine in aerial parts. For instance, Scopolia lurida leaves have been found to contain significantly higher levels of hyoscyamine and scopolamine than their roots, indicating synthesis in roots followed by translocation to leaves.

Environmental and Developmental Influences on Alkaloid Production

The production of tropane alkaloids is subject to modulation by various environmental factors and the plant's developmental stage wikipedia.org.

Environmental Factors:

Light and Temperature: Environmental conditions such as light exposure and temperature fluctuations can significantly influence the biosynthesis and accumulation of scopolamine and atropine.

Elicitors: The application of elicitors, particularly methyl jasmonate (MJ), has been shown to profoundly affect tropane alkaloid metabolism. MJ can enhance the expression of key biosynthetic genes (PMT, TR1, TR2, H6H) and consequently increase alkaloid yields.

Nutrient Availability: The availability of essential plant nutrients also plays a role. Studies have indicated a positive correlation between phosphorus and potassium levels and the accumulation of tropane alkaloids in various plant organs. Calcium has also been observed to influence scopolamine production in Hyoscyamus niger roots.

Soil Conditions: Factors like pH and electrical conductivity (EC) of the soil can impact the assimilation of essential elements, thereby affecting alkaloid content.

Developmental Influences: Plant tissue specificity and developmental stages are critical modulators of gene expression and enzymatic activity within the tropane alkaloid biosynthetic pathway wikipedia.org. Young root cells, for example, are particularly active in the synthesis of these compounds fishersci.at.

Reaction Chemistry and Derivatization of Tropinone

Ring Opening Reactions of the Tropinone Skeleton

Stereoselective Applications in Alkaloid Synthesis

This compound plays a central role in the stereoselective synthesis of tropane (B1204802) alkaloids, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity. In nature, the stereospecific reduction of this compound is a critical branching point that dictates the metabolic flow towards different alkaloid groups thegoodscentscompany.commetabolomicsworkbench.org. Two distinct this compound reductases (TRs) are involved: this compound reductase I (TR-I) catalyzes the reduction of this compound to tropine (B42219) (3α-tropanol), while this compound reductase II (TR-II) yields pseudotropine (3β-tropanol) wikipedia.orgthegoodscentscompany.commetabolomicsworkbench.org. These stereoisomeric alcohols serve as precursors for various tropane alkaloids; for instance, tropine is a precursor for scopolamine (B1681570), and pseudotropine is involved in calystegine biosynthesis thegoodscentscompany.com.

In synthetic chemistry, stereoselective approaches utilizing this compound as a starting material have gained significant attention. One prominent strategy involves the enantioselective deprotonation of this compound using chiral lithium amides. This method allows for the generation of lithium enolates with high enantiomeric excess (ee), often exceeding 95% ontosight.ainih.govnih.govuni.lu. These optically enriched enolates can then undergo subsequent reactions, such as aldol (B89426) additions or reactions with chloroformates, to construct various tropane alkaloid scaffolds in a stereocontrolled manner ontosight.ainih.govnih.gov. For example, this strategy has been successfully applied in the synthesis of non-racemic anhydroecgonine (B8767336) methyl ester and physoperuvine, demonstrating its utility in accessing complex natural product structures with defined stereochemistry ontosight.ainih.govnih.govuni.lu. The ability to achieve stereochemical control directly from achiral this compound derivatives through desymmetrization processes further highlights its importance in the asymmetric synthesis of the 8-azabicyclo[3.2.1]octane core found in tropane alkaloids fishersci.se.

Formation of Novel this compound Derivatives

The inherent reactivity of the this compound skeleton, particularly its ketone functionality and tertiary amine, provides ample opportunities for the formation of novel derivatives. These derivatizations are driven by the pursuit of compounds with enhanced or altered biological activities, or for the development of new materials fishersci.senih.gov. This compound derivatives have been explored for various applications, including their use as building blocks in the synthesis of complex molecules and pharmaceutical intermediates, as well as in the manufacture of flavors, fragrances, dyes, and polymers fishersci.se. Recent research has also focused on this compound-derived alkaloids as potential anticancer agents wikipedia.orgfishersci.senih.govfishersci.ieuni.lu.

A notable area of derivatization involves the synthesis of hybrid compounds that integrate the this compound scaffold with other heterocyclic systems, such as thiazole (B1198619) rings. This approach aims to combine the pharmacophoric properties of both moieties to yield novel compounds with improved biological profiles. For instance, a new series of hybrid compounds incorporating both this compound and thiazole rings has been designed and synthesized as potential anticancer agents thegoodscentscompany.comuni.lunih.govuni.lu. The synthesis typically involves starting from this compound, reacting it with thiosemicarbazide, followed by cyclization with 4-substituted-bromoacetophenones to form the desired this compound-thiazole derivatives nih.govuni.lu.

These hybrid compounds have demonstrated significant anticancer activity against various human cancer cell lines, including multiple myeloma (RPMI 8226), lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and mouse skin melanoma (B16-F10) nih.govuni.lu. Research findings indicate that some of these derivatives exhibit high activity, with IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cell lines nih.gov. Furthermore, their cytotoxicity against normal human skin and colon fibroblasts was considerably lower, suggesting a degree of selectivity towards cancer cells nih.gov. The mechanism of action for some of these derivatives has been shown to involve the induction of cell death through apoptosis nih.gov.

Table 1: Cytotoxic Activity of Selected this compound-Thiazole Hybrid Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

| 3a | MDA-MB-231 | 2.26 |

| 3a | B16-F10 | 1.51 |

| 3h | MDA-MB-231 | 2.90 |

| 3h | B16-F10 | 3.03 |

| Chlorambucil (reference) | B16-F10 | 800 (LD50) |

| Ascorbic Acid (reference) | B16-F10 | 800 (LD50) |

| 3a | RPMI 8226 | Data not specified, but induced apoptosis |

| 3a | A549 | Data not specified, but induced apoptosis |

Note: IC50 values are approximate and may vary based on specific experimental conditions. Data derived from nih.gov.

The introduction of α,β-unsaturated ketone moieties into the this compound scaffold represents another significant derivatization strategy. These structures are important organic intermediates known for their diverse applications in medicine, chemistry, and material science fishersci.iewikipedia.org. The synthesis of such derivatives from this compound often involves condensation reactions, where this compound reacts with appropriate aldehydes in the presence of a base, such as sodium hydroxide (B78521), followed by neutralization and extraction fishersci.ie.

Studies have shown that this compound derivatives incorporating α,β-unsaturated ketone groups exhibit enhanced antitumor activities fishersci.ie. For instance, a series of sixteen such derivatives were synthesized and evaluated against five human cancer cell lines: HL-60, A-549, SMMC-7721, MCF-7, and SW480 fishersci.ie. Several derivatives demonstrated higher cytotoxic activities compared to this compound itself. Notably, derivative 6 showed particularly potent activities with IC50 values ranging from 3.39 µM to 13.59 µM across these cell lines, surpassing the activity of the reference anticancer agent cis-dichlorodiamineplatinum (DDP) in some cases fishersci.ie. The presence of the α,β-unsaturated ketone moiety is believed to be responsible for these improved activities fishersci.ie.

Table 2: Cytotoxic Activity of Selected this compound α,β-Unsaturated Ketone Derivatives

| Derivative | HL-60 (IC50 µM) | A-549 (IC50 µM) | SMMC-7721 (IC50 µM) | MCF-7 (IC50 µM) | SW480 (IC50 µM) |

| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |

| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |

| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |

| This compound | >40 | >40 | >40 | >40 | >40 |

| cis-DDP | 11.83 | 12.65 | 11.02 | 11.59 | 10.63 |

Note: IC50 values indicate the concentration at which 50% of cell growth is inhibited. Data derived from fishersci.ie.

The synthesis of optically active this compound monocarboxylic acid derivatives is of significant interest, particularly as intermediates for the production of optically active tropane derivatives, including cocaine analogues, without relying on natural cocaine as a starting material thegoodscentscompany.comnih.gov. A key method for obtaining these derivatives involves reacting succinaldehyde (B1195056), an organic amine (such as methylamine), and acetonedicarboxylic acid ester to first yield a tropinonedicarboxylic acid ester derivative github.comthegoodscentscompany.comwikipedia.org. This dicarboxylic acid ester is then subjected to enzyme-catalyzed asymmetric dealkoxy-carbonylation thegoodscentscompany.comnih.gov.

This enzymatic process allows for the stereoselective removal of a carboxylic acid ester group, leading to the formation of optically active this compound monocarboxylic acid ester derivatives with high optical purity thegoodscentscompany.comnih.gov. Reported yields for this asymmetric dealkoxy-carbonylation range from 30% to 50 mol%, with optical purities (ee) between 70% and 97% thegoodscentscompany.comnih.gov. Further transformations, such as reduction and dehydration, can convert these monocarboxylic acid derivatives into crystalline optically active anhydroecgonine carboxylic acid ester derivatives thegoodscentscompany.com. Notably, the anhydroecgonine methyl ester derived from this process has been shown to possess the same direction of optical rotation and absolute configuration as that obtained from natural (-)-cocaine, highlighting the synthetic utility and stereochemical fidelity of this approach thegoodscentscompany.com.

Computational and Theoretical Studies on Tropinone

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are employed to understand the intricate details of chemical reactions, including energy changes and the nature of transient species.

The Robinson synthesis of tropinone is a classic organic reaction involving a condensation between succinaldehyde (B1195056), methylamine (B109427), and acetone (B3395972) orientjchem.orgorientjchem.org. Quantum chemical investigations have been performed to map the potential energy surface of this reaction, providing insights into the energy profiles and transition states involved orientjchem.orgorientjchem.orgresearchgate.net.

Studies using semi-empirical methods like PM3 have shown agreement with ab initio calculations (e.g., HF/6-31G*) regarding the energy profile of the Mannich reaction, a key step in the Robinson synthesis orientjchem.orgorientjchem.org. For instance, activation energies for different transition states (TS) have been calculated. In the presence of dicarboxylic acetone, the activation energies for TS-1, TS-2, and TS-3 were determined to be 18.81 kcal/mol, 38.33 kcal/mol, and 15.08 kcal/mol, respectively, with a global reaction energy of 15.43 kcal/mol orientjchem.orgorientjchem.org. It was also observed that the presence of dicarboxylic acetone significantly decreases the activation energy by 69.30 kcal/mol compared to the reaction with acetone alone orientjchem.orgorientjchem.orgresearchgate.net. In the absence of carboxylic groups, the activation energies were notably higher: 88.11 kcal/mol for TS-1, 44.88 kcal/mol for TS-2, and 10.06 kcal/mol for TS-3 orientjchem.org.

Table 1: Activation Energies (kcal/mol) for Transition States in Robinson's this compound Synthesis

| Transition State | With Dicarboxylic Acetone | Without Carboxylic Groups |

| TS-1 | 18.81 | 88.11 |

| TS-2 | 38.33 | 44.88 |

| TS-3 | 15.08 | 10.06 |

| Global Reaction | 15.43 | - |

The Robinson synthesis proceeds through a series of Mannich reactions involving various intermediates orientjchem.org. Quantum chemical studies have evaluated the stability of these proposed reactive species. For the first Mannich reaction, three common intermediates are typically considered: an imine (I), an iminium cation (II), and an amino alcohol (III) orientjchem.orgorientjchem.org. Computational findings indicate that the amino alcohol intermediate (III) is the most stable among these orientjchem.orgorientjchem.orgresearchgate.net. Thermodynamic studies in the gas phase suggest that the formation of this more stable amino alcohol intermediate facilitates the subsequent loss of a water molecule in acidic media, leading to the generation of the iminium cation without the direct formation of the imine (I) orientjchem.orgorientjchem.org. The second stage of this compound synthesis, starting from the iminium cation, is described as a spontaneous process with a favorable global equilibrium constant of 5.72 × 1019 orientjchem.orgorientjchem.org.

Energy Profiles and Transition State Analysis in Robinson Synthesis

Conformational Analysis and Stereochemistry

The unique bicyclic structure of this compound leads to interesting conformational properties, which have been extensively studied using computational and spectroscopic techniques.

The N-methyl group in this compound can undergo inversion, leading to the presence of equatorial and axial conformers researchgate.netnih.govrsc.org. Rotational spectroscopy, particularly in a supersonic jet expansion, has been crucial in experimentally identifying these conformers and investigating their intrinsic conformational and structural properties in the gas phase researchgate.netnih.govrsc.org.

Relative intensity measurements from these experiments indicate that the conformational equilibrium in the jet is displaced towards the equatorial form, with an approximate N(eq)/N(ax) population ratio of 2/1 researchgate.netnih.govrsc.org. This corresponds to a relative energy difference of approximately 2 kJ/mol in pre-expansion conditions, suggesting the equatorial form is more stable for the free molecule researchgate.netnih.govrsc.org. Ab initio calculations have complemented these experimental findings, providing support for the molecular properties and estimating the inversion barrier to be around 40 kJ/mol researchgate.net.

Table 2: Conformational Preferences of this compound N-Methyl Group (Gas Phase)

| Conformational Feature | Observation/Calculation |

| N(eq)/N(ax) Ratio | ~2/1 |

| Relative Energy | ~2 kJ/mol (equatorial preferred) researchgate.netnih.govrsc.org |

| Inversion Barrier | ~40 kJ/mol researchgate.net |

N-Methyl Group Inversion and Conformational Preferences

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of a molecule (ligand) when it binds to another molecule (receptor), often a protein mdpi.com. These studies are particularly valuable in drug discovery for understanding potential biological activities of derivatives.

Recent research has focused on this compound derivatives, particularly new hybrid compounds incorporating this compound and thiazole (B1198619) rings, as potential anticancer agents mdpi.comnih.govresearchgate.net. Molecular docking studies have been employed to assess their tyrosinase inhibitory potential and to correlate their predicted binding affinities with experimental inhibitory concentrations (IC50 values) mdpi.comnih.govresearchgate.net. For example, a series of this compound-thiazole hybrids (compounds 3a–3h) showed high anticancer activity against various cell lines, with molecular docking results demonstrating a distinct correlation with experimental IC50 values for tyrosinase inhibition mdpi.comnih.govresearchgate.net. These computational approaches help in the rational design and optimization of this compound derivatives for specific biological targets mdpi.comdntb.gov.uagoogle.pl.

DFT Studies of Enamine Alkylation and Asymmetric Induction

Density Functional Theory (DFT) studies have played a crucial role in understanding the mechanisms and predicting the stereoselectivity of enamine alkylation, particularly concerning this compound-derived systems. These computational investigations provide insights into asymmetric induction, elucidating the factors that govern enantiomeric ratios and reaction pathways.

Early computational studies modeled the stereoselective C-ethylation of tropane-derived enamines, such as 1-methyltropane-derived enamine (e.g., (1S,5R)-4) and 1,4,4-trimethyltropane-derived enamine (e.g., 5). Using the B3LYP density functional, these studies predicted significant levels of asymmetric induction. For instance, C-ethylation of 1-methyltropane-derived enamine was predicted to yield an enantiomeric ratio (er) of 89:11, while the 1,4,4-trimethyl analog showed an even higher predicted er of 98:2 acs.orgnih.gov. These computational predictions were subsequently corroborated by experimental results, with observed enantiomeric ratios of 81:19 and 95:5, respectively, demonstrating a strong congruence between theory and experiment acs.orgnih.gov.

The computational methodology typically involved the use of software packages like Gaussian 09. Optimizations of both the enamine ground state structures and the transition state structures for alkylation were performed using various functionals, including B3LYP, wB97XD, and M06-2X, often with a fine grid density for numerical integration acs.orgresearchgate.net.

Table 1: Predicted vs. Experimental Enantiomeric Ratios for Ethylation of Tropane-Derived Enamines

| Enamine Derivative | DFT Predicted Enantiomeric Ratio (B3LYP) | Experimental Enantiomeric Ratio | Resulting Aldehyde |

| 1-methyltropane-derived enamine | 89:11 acs.orgnih.gov | 81:19 acs.orgnih.gov | 2-ethylhexanal |

| 1,4,4-trimethyltropane-derived enamine | 98:2 acs.orgnih.gov | 95:5 acs.orgnih.gov | 2-ethylhexanal |

The origin of asymmetric induction in these bicyclic systems has been attributed to specific conformational preferences. For bicyclic amine-derived enamines, the presence of a bridgehead methyl group leads to a minimization of allylic strain, resulting in a single relevant rotamer about the exocyclic C–N bond (the anti form) acs.org. Furthermore, methyl substitution at the 4-position within the six-membered ring was found to be a key factor in providing significant asymmetric induction acs.org. The introduction of an additional exo-methyl group in the six-membered ring, as seen in enamine 5, was particularly effective, restoring synthetically useful yields and achieving the highest levels of asymmetric induction observed for ethylation acs.org.

Analysis of transition states (TS) using DFT, such as the B3LYP/6-31G(d)+LANL2DZ level of theory, revealed the preferred pathways for electrophilic attack. For instance, NCI (Noncovalent Interactions) isosurfaces highlighted the steric influence of the Meexo group, demonstrating its proximity to the electrophile in less favorable transition states, thereby guiding the stereochemical outcome acs.org. In broader contexts of asymmetric synthesis involving imines, DFT calculations have also indicated chair-like transition states for reactions like allylboration, further underscoring the utility of computational methods in elucidating stereocontrol nih.gov.

While some initial tropane-derived enamines (e.g., enamine 1) showed lower enantiomeric ratios and even an unexpected reversal in the sense of asymmetric induction compared to piperidine-derived counterparts, subsequent computational analyses helped to unravel the underlying reasons for these observations acs.orgacs.orgnih.govacs.org. These studies collectively highlight the power of DFT in predicting and rationalizing the stereochemical outcomes of enamine alkylation reactions and in guiding the design of highly enantioselective synthetic routes involving this compound scaffolds.

Q & A

Q. Methodological Answer :

- Meta-analysis : Aggregate kinetic data (e.g., , ) from multiple studies to identify outliers.

- Isotopic labeling : Use -labeled precursors to trace pathway intermediates and resolve discrepancies in proposed enzymatic steps .

- Controlled replication : Standardize assay conditions (pH, temperature, cofactors) across labs to minimize variability .

What computational strategies are effective for predicting this compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) simulations : Use force fields (e.g., AMBER) to model this compound’s binding to tropane alkaloid receptors over microsecond timescales.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.

- Validation : Cross-check computational predictions with in vitro binding assays (e.g., SPR, ITC) . Report RMSD values and convergence criteria to ensure reliability .

How can researchers address selectivity challenges in this compound’s pharmacological studies?

Q. Methodological Answer :

- Orthogonal assays : Combine patch-clamp electrophysiology (for ion channel effects) and GPCR functional assays (e.g., cAMP measurement) to distinguish off-target interactions.

- CRISPR-based knockouts : Validate target specificity by comparing this compound’s effects in wild-type vs. receptor-deficient cell lines .

- Dose-response analysis : Calculate selectivity indices (e.g., ratios between targets) .

What methodologies ensure robust integration of in vitro and in vivo data in this compound metabolism studies?

Q. Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) modeling : Link in vitro hepatic microsomal data to in vivo pharmacokinetic profiles.

- Mass balance studies : Use radiolabeled () this compound to quantify metabolites in excreta and tissues .

- Species-specific adjustments : Account for metabolic differences using humanized animal models or primary human hepatocytes .

How should contradictory cytotoxicity data for this compound derivatives be analyzed?

Q. Methodological Answer :

- Sensitivity analysis : Stratify data by cell type (e.g., cancer vs. normal), passage number, and culture conditions.

- Mechanistic deconvolution : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. resistant cell lines.

- Data transparency : Publish raw viability curves and statistical tests (e.g., ANOVA with post-hoc corrections) to allow independent validation .

What strategies validate this compound’s role in hybrid biosynthesis pathways?

Q. Methodological Answer :

- Heterologous expression : Engineer microbial hosts (e.g., S. cerevisiae) to express this compound biosynthetic genes alongside heterologous enzymes.

- Metabolic flux analysis : Use -MFA to quantify pathway contributions.

- CRISPR interference (CRISPRi) : Knock down candidate genes to confirm their role in hybrid pathways .

How can researchers avoid pitfalls in high-throughput screening (HTS) of this compound analogs?

Q. Methodological Answer :

- Z’-factor optimization : Ensure assay robustness () by minimizing plate-to-plate variability.

- Counter-screens : Eliminate false positives using orthogonal assays (e.g., fluorescence quenching controls).

- Cheminformatics filters : Apply Lipinski’s Rule of Five and PAINS filters to prioritize analogs with drug-like properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.